molecular formula C14H11F2NO4S B2885931 2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid CAS No. 866049-11-8

2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid

Cat. No.: B2885931
CAS No.: 866049-11-8
M. Wt: 327.3
InChI Key: PGOTVMHUAHTXHD-UHFFFAOYSA-N
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Description

2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid is a chemical compound with the molecular formula C14H11F2NO4S It is known for its unique structure, which includes both fluorine and sulfonyl groups attached to an aniline derivative

Preparation Methods

The synthesis of 2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluoroaniline and phenylsulfonyl chloride.

    Reaction Conditions: The reaction between 2,4-difluoroaniline and phenylsulfonyl chloride is carried out under controlled conditions, often in the presence of a base such as triethylamine. This step results in the formation of the intermediate 2,4-difluoro(phenylsulfonyl)aniline.

    Acetylation: The intermediate is then subjected to acetylation using acetic anhydride to yield the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of fluorine atoms can enhance the compound’s ability to interact with biological membranes, increasing its efficacy.

Comparison with Similar Compounds

2-[2,4-Difluoro(phenylsulfonyl)anilino]acetic acid can be compared with other similar compounds, such as:

    2-[2,4-Dichloro(phenylsulfonyl)anilino]acetic acid: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.

    2-[2,4-Dibromo(phenylsulfonyl)anilino]acetic acid: The presence of bromine atoms can lead to different chemical and physical properties compared to the fluorinated derivative.

    2-[2,4-Difluoro(phenylsulfonyl)anilino]propionic acid: This compound has a propionic acid group instead of an acetic acid group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of fluorine and sulfonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-difluoroanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO4S/c15-10-6-7-13(12(16)8-10)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOTVMHUAHTXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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